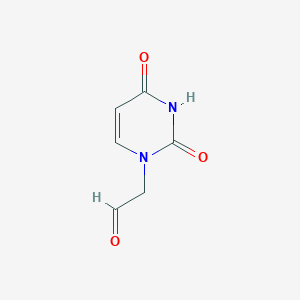
1(2h)-Pyrimidineacetaldehyde, 3,4-dihydro-2,4-dioxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde includes a pyrimidine ring with two oxo groups at positions 2 and 4, and an acetaldehyde group attached to the nitrogen at position 1.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde can be achieved through various methods. One common approach is the Biginelli reaction, which involves the acid-catalyzed one-pot condensation of an aldehyde, a β-ketoester, and urea. This reaction typically requires refluxing in ethanol and can be catalyzed by various Lewis acids such as hafnium triflate (Hf(OTf)4) under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the Biginelli reaction conditions to achieve higher yields and purity. The use of task-specific ionic liquids (TSILs) as catalysts has been explored to improve the efficiency and environmental friendliness of the synthesis process .
化学反应分析
Types of Reactions
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid.
Reduction: 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethanol.
Substitution: Various substituted dihydropyrimidinones depending on the electrophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
作用机制
The mechanism of action of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde involves its interaction with various molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific biological activity being studied .
相似化合物的比较
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde can be compared with other dihydropyrimidinones such as:
3,4-Dihydropyrimidin-2(1H)-one: Similar structure but lacks the acetaldehyde group.
2-Thioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde: Contains a thioxo group instead of an oxo group at position 2.
The uniqueness of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetaldehyde lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
属性
CAS 编号 |
3055-23-0 |
|---|---|
分子式 |
C6H6N2O3 |
分子量 |
154.12 g/mol |
IUPAC 名称 |
2-(2,4-dioxopyrimidin-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H6N2O3/c9-4-3-8-2-1-5(10)7-6(8)11/h1-2,4H,3H2,(H,7,10,11) |
InChI 键 |
IQLBKCJGVIQTLO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)NC1=O)CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


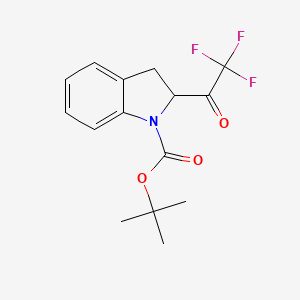

![ethyl 9-oxodecahydro-1H-pyrido[3,4-c]azepine-6-carboxylate](/img/structure/B12973247.png)
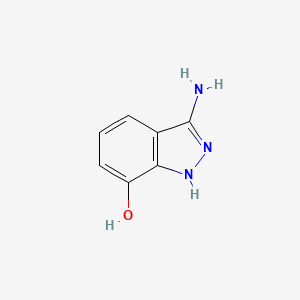

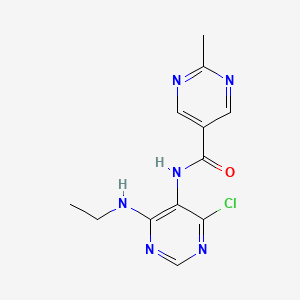
![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
![N-cyclohexylcyclohexanamine;(1R,5R,7S,8R)-4-hydroxy-8-methyl-3,5,7-tris(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-1-(2-methylpropanoyl)bicyclo[3.3.1]non-3-ene-2,9-dione](/img/structure/B12973286.png)


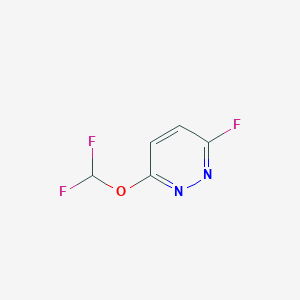

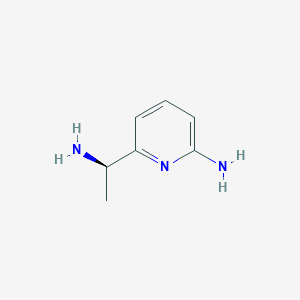
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
